(r)-3-Formamido-3-(furan-2-yl)propanoic acid

Chiral Building Block Asymmetric Synthesis Peptidomimetics

Stereochemical integrity is paramount in peptidomimetic lead optimization. (R)-3-Formamido-3-(furan-2-yl)propanoic acid directly addresses the need for a well-defined chiral center, eliminating the risks of racemization and ambiguous SAR associated with achiral or enantiomeric mixtures. - Enantiopure (R)-configuration, confirmed by InChI stereochemical descriptor (/t6-/m1/s1), ensures reproducible 3D molecular recognition. - Orthogonal formamido and carboxylic acid handles enable efficient, regioselective peptide coupling and derivatization. - ≥98% purity minimizes by-product formation, streamlining purification and improving overall yield in multi-step syntheses.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
Cat. No. B13628877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-3-Formamido-3-(furan-2-yl)propanoic acid
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(CC(=O)O)NC=O
InChIInChI=1S/C8H9NO4/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m1/s1
InChIKeyOZWZDGZQNCXUEX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties of (R)-3-Formamido-3-(furan-2-yl)propanoic acid


(R)-3-Formamido-3-(furan-2-yl)propanoic acid is a chiral, furan-based amino acid derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol . It is characterized by a furan ring attached to the β-carbon of a propanoic acid backbone and a formamido (-NHCHO) group at the α-position [1]. The compound is designated with the CAS number 1344943-58-3 and the IUPAC name (3R)-3-(furan-2-yl)-3-formamidopropanoic acid, with a commercial purity specification of ≥98% . Its computed physicochemical properties include a LogP of -0.30, 2 hydrogen bond donors, and 3 hydrogen bond acceptors .

Chiral building block Defined (R)-stereochemistry for asymmetric synthesis
High purity Commercial specification supports reproducible research
Functional handles Orthogonal formamido and carboxylic acid groups

Chiral Specificity of (R)-3-Formamido-3-(furan-2-yl)propanoic acid


Substituting (R)-3-Formamido-3-(furan-2-yl)propanoic acid with a generic furan-propanoic acid or its enantiomer is not scientifically sound for stereoselective applications. The compound's specific (R)-stereochemistry, defined by the InChI code '.../t6-/m1/s1', is critical for applications where chirality dictates molecular interaction, such as in the synthesis of peptidomimetics or as a chiral building block . This is a key differentiator from its (S)-enantiomer (CAS 1344958-70-8) and achiral analogs like 3-(furan-2-yl)propanoic acid (CAS 935-13-7), which lack this precise three-dimensional configuration and may not yield the same stereochemical outcomes in subsequent reactions [1].

Target (R)-isomer
Substitute
Risk Context
(R)-3-Formamido-3-(furan-2-yl)propanoic acid
(S)-enantiomer (CAS 1344958-70-8)
Stereochemical outcome may not be reproduced in asymmetric synthesis
Same as above
Achiral 3-(furan-2-yl)propanoic acid (CAS 935-13-7)
Lacks chiral center and formamido group; physicochemical profile differs significantly

Differentiating Evidence for (R)-3-Formamido-3-(furan-2-yl)propanoic acid


Defined (R)-Stereochemistry for Asymmetric Synthesis

The target compound is a specific enantiomer with a defined (R)-stereocenter, as confirmed by its InChI descriptor '/t6-/m1/s1'. This is in contrast to the (S)-enantiomer (CAS 1344958-70-8) which possesses the opposite configuration, and to achiral analogs like 3-(furan-2-yl)propanoic acid (CAS 935-13-7) which lack stereochemistry. This is a crucial specification for procurement in stereoselective research .

Stereochemistry
Data to verify
(R)-configuration vs (S)-enantiomer / achiral analog
Supports stereochemical control in asymmetric synthesis
Based on InChI descriptor; verify lot-specific enantiomeric purity
Chiral Building Block Asymmetric Synthesis Peptidomimetics

Physicochemical Profile as a Distinct Building Block

The compound possesses a distinct physicochemical profile that differentiates it from simpler analogs. Its computed properties include a LogP of -0.30, 2 hydrogen bond donors, and 3 hydrogen bond acceptors. In contrast, the achiral 3-(furan-2-yl)propanoic acid (CAS 935-13-7, MF: C7H8O3) has a different formula weight (140.14 g/mol) and lacks the formamido group, which alters its hydrogen bonding capacity and lipophilicity [1].

Physicochemical profile
Reported
MW 183 g/mol, LogP -0.30 vs 140 g/mol achiral analog
Distinct H-bonding and lipophilicity from simpler furan acids
Computed properties; experimental confirmation may refine SAR
Medicinal Chemistry Property Prediction Drug Design

High Purity Specification for Reproducible Research

The commercial availability of the target compound with a specified purity of ≥98% from suppliers like Fluorochem and 97% from AKSci ensures a high level of chemical consistency for experimental reproducibility. This is a critical procurement differentiator compared to sourcing the compound from custom synthesis or using less-pure, undefined alternatives .

Purity specification
Data to verify
≥98% (Fluorochem); 97% (AKSci)
Supports lot consistency for reproducible synthesis
Vendor-specified; confirm via COA for sensitive workflows
Procurement Specification Quality Control Chemical Synthesis

Research & Procurement Scenarios for (R)-3-Formamido-3-(furan-2-yl)propanoic acid


Synthesis of Stereochemically Pure Peptidomimetics

This compound is specifically procured for use as a chiral building block in the synthesis of peptidomimetics. Its defined (R)-stereochemistry is crucial for creating libraries of stereochemically diverse molecules where the 3D arrangement of atoms dictates biological target interaction. The compound's formamido and carboxylic acid functionalities offer orthogonal handles for further derivatization and peptide coupling [1].

SAR Studies of Furan-Based Bioactives

Researchers investigating the biological activity of furan-based compounds can utilize this molecule to explore the SAR around the β-position and the effect of the formamido group. Compared to simpler analogs like 3-(furan-2-yl)propanoic acid, this compound allows for the interrogation of the importance of the formamido moiety on potency, selectivity, or metabolic stability [2].

Development of Novel Hydroarylation Intermediates

Building on the foundational chemistry of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, this compound can serve as a starting material for the synthesis of more complex, highly functionalized aromatic systems. The presence of the reactive formamido and carboxylic acid groups makes it a versatile intermediate for further transformations, such as those involving superelectrophilic activation [3].

Application
Selection Property
Validation Focus
Peptidomimetic Synthesis
Chiral (R)-configuration
Stereochemical outcome in peptide coupling
Furan-based SAR Studies
Formamido group contribution
Activity profiling across furan analogs
Hydroarylation Intermediate
Bifunctional reactivity
Yield and selectivity in superelectrophilic reactions
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